2-(Trifluoromethyl)benzofuran
Overview
Description
2-(Trifluoromethyl)benzofuran is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Ye et al. (2012) reports a novel and efficient route for synthesizing 2-(polyfluoroaryl)benzofurans, demonstrating the significance of 2-(trifluoromethyl)benzofuran in the field of organic synthesis (Ye et al., 2012).
- Sheng et al. (2014) describe a general method to synthesize 3-((trifluoromethyl)thio)benzofurans, highlighting the versatile applications of trifluoromethylated benzofuran derivatives in chemical reactions (Sheng et al., 2014).
- Ishibashi et al. (2022) developed an efficient method for synthesizing 2-(trifluoromethyl)benzoheteroles, which includes benzofurans, showcasing the adaptability and relevance of these compounds in modern chemical synthesis (Ishibashi et al., 2022).
Pharmaceutical and Biological Research
- El Shehry et al. (2019) synthesized a new series of coupled benzofuran derivatives containing the trifluoromethyl group for evaluating their anti-inflammatory and analgesic activities, indicating potential pharmaceutical applications (El Shehry et al., 2019).
- Miao et al. (2019) discussed benzofuran compounds, including those with trifluoromethyl groups, highlighting their significant biological activities such as anti-tumor, antibacterial, and anti-viral, underscoring their potential in drug discovery and development (Miao et al., 2019).
Chemical and Spectroscopic Analysis
- Sagaama et al. (2020) performed molecular docking studies, structural, and spectroscopic analysis of benzofuran-carboxylic acids derivatives, which can include trifluoromethylated benzofurans, to investigate their biological activities and electronic properties (Sagaama et al., 2020).
Material Science and Catalysis
- Zhang et al. (2019) reported on the palladium-catalyzed tandem synthesis of 2-trifluoromethylthio(seleno)-substituted benzofurans, demonstrating the utility of trifluoromethylated benzofurans in catalysis and material science applications (Zhang et al., 2019).
Safety And Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
properties
IUPAC Name |
2-(trifluoromethyl)-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJMXUMVMGVBOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563033 | |
Record name | 2-(Trifluoromethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)benzofuran | |
CAS RN |
65715-20-0 | |
Record name | 2-(Trifluoromethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.